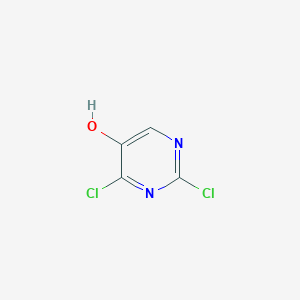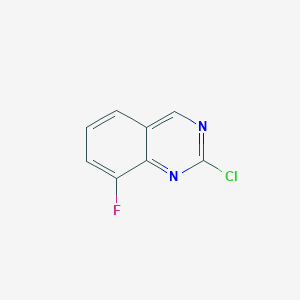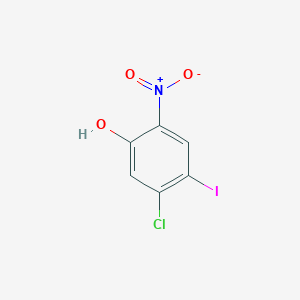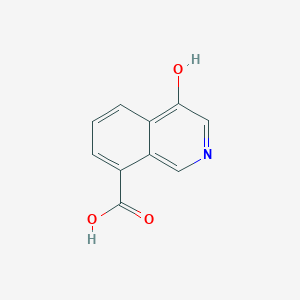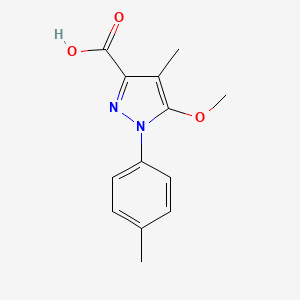
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPY or PTMP, and it has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid belongs to a class of compounds that have been explored for their versatile chemical properties and potential applications in various fields of research. Studies have focused on synthesizing related compounds to explore their chemical reactivity, structural characteristics, and potential as precursors for further chemical transformations. For example, Kumarasinghe et al. (2009) detailed the synthesis of a structurally related compound, highlighting the regiospecific nature of its synthesis and the importance of X-ray analysis for unambiguous structure determination. Similarly, research by Viveka et al. (2016) combined experimental and theoretical studies on a biologically important derivative, providing insights into its spectroscopic properties and stability through density functional theory (DFT) analyses (Kumarasinghe, Hruby, & Nichol, 2009); (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Bioactivity and Medicinal Chemistry
Research into the bioactivity of pyrazole derivatives has identified several compounds with significant biological activities. For instance, Liu et al. (2020) designed and synthesized 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, finding potent antifungal activity against several important agricultural pathogens. This study underscores the potential of pyrazole derivatives in developing new antifungal agents with specific inhibitory effects against target enzymes like succinate dehydrogenase (SDH) (Liu, Xia, Hu, Wang, Cheng, Wang, Zhang, & Lv, 2020).
Material Science and Optical Properties
Investigations into the optical properties of pyrazole derivatives have led to the synthesis of novel compounds with potential applications in material science. Jiang et al. (2012) synthesized a series of novel derivatives and explored their UV-vis absorption and fluorescence spectral characteristics, demonstrating how structural modifications can influence the optical properties of these compounds. This research is relevant for developing new materials with specific optical behaviors for applications in photonic devices and sensors (Jiang, Liu, Lv, & Zhao, 2012).
Propiedades
IUPAC Name |
5-methoxy-4-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-6-10(7-5-8)15-12(18-3)9(2)11(14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVLNVSHIOPYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1434607.png)
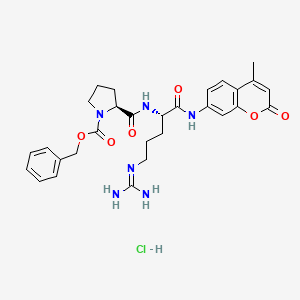
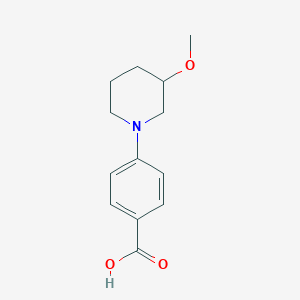
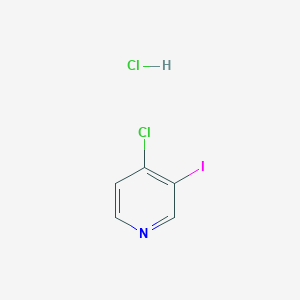
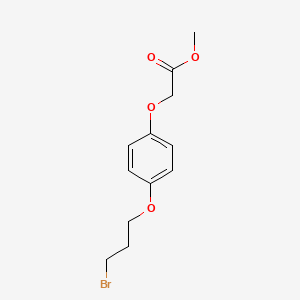
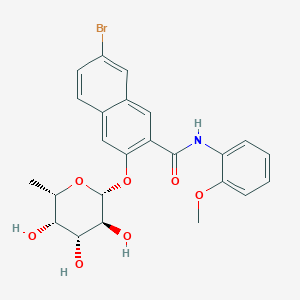
![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
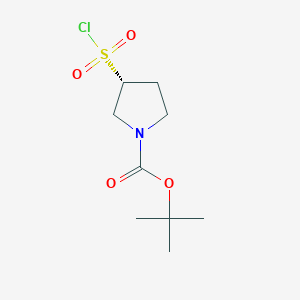
![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)
